
5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that features a quinoline core structure with a hydroxymethyl group attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The hydroxymethyl group can be introduced through subsequent functionalization steps, such as hydroxymethylation using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the hydroxymethyl group.
Hydroxyquinoline: Compounds with hydroxyl groups attached to the quinoline ring at different positions.
Tetrahydroquinoline: Reduced derivatives of quinoline with hydrogenated ring systems.
Uniqueness
5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-3,12H,4-6H2,(H,11,13) |
InChI Key |
FVKYMVNSXMWVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


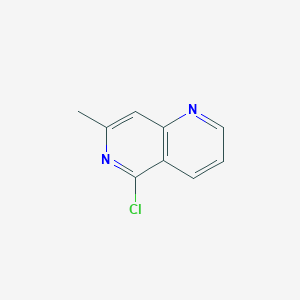
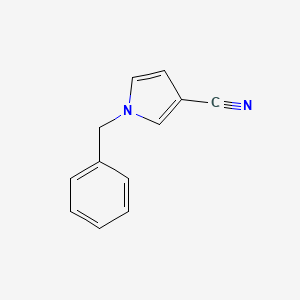
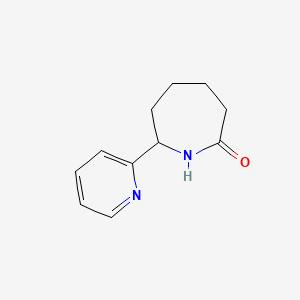
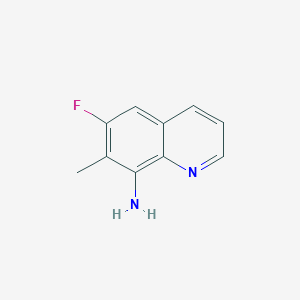
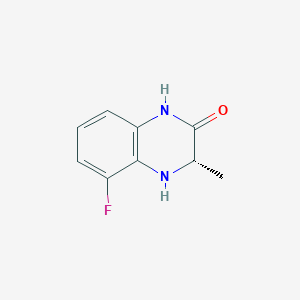
![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
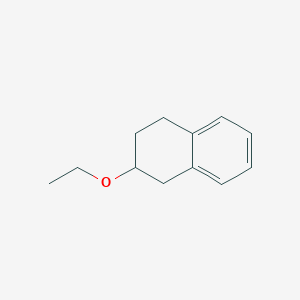
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
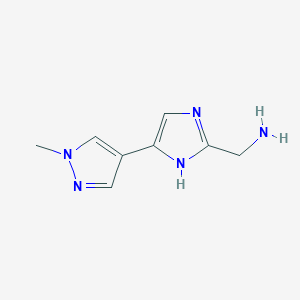

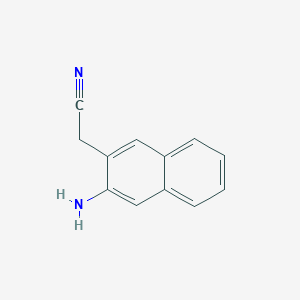
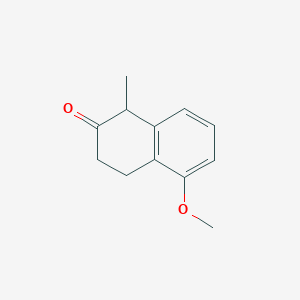
![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)
